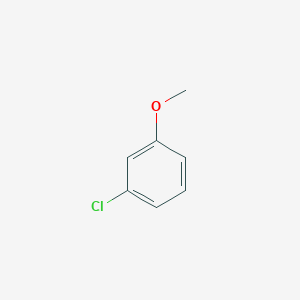

3-Chloroanisole

描述

Contextual Significance in Organic Synthesis and Chemical Industries

3-Chloroanisole holds significant value as a versatile intermediate and building block in various industrial and research applications. nbinno.comnbinno.comchemimpex.com Its unique chlorinated aromatic structure contributes to its reactivity and selectivity in chemical synthesis, making it invaluable for researchers aiming to develop new compounds with specific functionalities. chemimpex.com

In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of various drugs, including nonsteroidal anti-inflammatory drugs like nimesulide, antidepressant drugs like trazodone, and other pharmaceuticals such as antihistamines, antifungals, and antivirals. nbinno.comnbinno.com

The agrochemical industry also heavily utilizes this compound as an intermediate in the synthesis of compounds like fungicides (e.g., fluazinam (B131798), penconazole), herbicides (e.g., pyridazinone herbicides), and insecticides (e.g., pyridine (B92270) insecticides). nbinno.comnbinno.com

Furthermore, this compound is employed in the fragrance and flavor industry due to its aromatic properties, contributing sweet, floral, or woody notes to perfumes, soaps, cosmetic products, and even food and beverages as a flavoring agent. nbinno.comguidechem.comnbinno.comcphi-online.comchemimpex.com Its applications extend to the production of specialty chemicals and in material science for the development of polymers and resins. chemimpex.com In analytical chemistry, it is used as a reference standard for the identification and quantification of related compounds. guidechem.comchemimpex.com

Evolution of Research Perspectives on Halogenated Anisoles

Research into halogenated anisoles, including this compound, has evolved from understanding their basic chemical properties and synthetic applications to investigating their environmental presence and biological origins. While not produced in large industrial quantities as final products, halogenated anisoles are ubiquitous in the environment. acs.orgnih.gov

Early research focused on the synthesis and reactivity of these compounds for their use as intermediates in the production of various chemicals. The distinct chemical properties conferred by the halogen substituent and the methoxy (B1213986) group on the aromatic ring have been central to their application in organic synthesis. Studies have explored various reactions, including nucleophilic substitution, electrophilic substitution, and reduction, highlighting the reactivity of this compound. nbinno.com

More recently, research perspectives have broadened to address the environmental occurrence and impact of halogenated anisoles. These compounds have been detected in various environmental matrices, including air, soil, and water. acs.orgnih.govresearchgate.net A significant area of research has been the investigation of chloroanisoles, particularly 2,4,6-trichloroanisole (B165457) (2,4,6-TCA), as causative agents for off-flavors, notably "cork taint" in wine and musty odors in other food products like dried fruits, eggs, and poultry. asm.orgacs.orgmagtech.com.cnscribd.com

This led to research into the biological pathways responsible for the formation of chloroanisoles in the environment. Studies have identified that microorganisms, particularly fungi like Trichoderma longibrachiatum, can produce chloroanisoles through the O-methylation of chlorophenols. asm.orgscribd.com This enzymatic transformation, catalyzed by enzymes like chlorophenol O-methyltransferase (CPOMT), converts chlorophenols into their corresponding chloroanisoles. asm.org This understanding has been crucial in addressing the issue of cork taint in the wine industry and highlights the role of microbial activity in the environmental cycling of halogenated aromatic compounds. asm.orgmagtech.com.cnscribd.com

Current research also involves developing sensitive analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), for the detection and quantification of halogenated anisoles in complex matrices. nih.govmagtech.com.cnscribd.com The study of their physico-chemical properties, such as vapor pressures, water solubilities, and partition coefficients, is also important for modeling their environmental fate. nih.gov The presence of halogenated anisoles, including chlorinated and brominated variants, in airborne pollutants is also an ongoing area of investigation, reflecting their persistence and potential for long-range transport in the environment. figshare.com

While detailed research findings on this compound specifically within these broader studies on halogenated anisoles are available in scientific literature, a comprehensive data table solely focused on specific research findings for this compound across all its applications within the scope of this article would require synthesizing data from numerous disparate studies. However, key physical properties are consistently reported:

| Property | Value | Source |

| Molecular Formula | C7H7ClO | nbinno.comcymitquimica.comguidechem.com |

| Molecular Weight | 142.58 g/mol | nbinno.comcymitquimica.comguidechem.com |

| CAS Number | 2845-89-8 | cymitquimica.comguidechem.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | nbinno.comcymitquimica.comguidechem.comchemimpex.com |

| Melting Point | -2°C | nbinno.com |

| Boiling Point | 175°C or 197-198°C | nbinno.comnbinno.com |

| Density | 1.17 g/cm³ at 25°C or 1.164 g/mL at 25 °C | nbinno.comsigmaaldrich.com |

| Solubility | Soluble in organic solvents (ethanol, acetone, ether); Slightly soluble/limited solubility in water | nbinno.comcymitquimica.comguidechem.comnbinno.com |

Note: Variations in reported boiling point and density may exist across different sources.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKILTJWFRTXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062667 | |

| Record name | Benzene, 1-chloro-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2845-89-8 | |

| Record name | 3-Chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2845-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Chloroanisole

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution reactions are fundamental processes for functionalizing aromatic rings. Unlike nucleophilic aliphatic substitution, SNAr typically occurs on electron-deficient aromatic systems, often featuring strong electron-withdrawing groups like nitro groups, or activated by the presence of good leaving groups and suitable catalysts.

Methoxydenitration of 3-Substituted Nitrobenzenes

A notable method for synthesizing 3-chloroanisole involves the methoxydenitration of 3-substituted nitrobenzenes, where the nitro group is substituted by a methoxy (B1213986) group. This reaction is a type of SNAr, facilitated by alkali metal methoxides. researchgate.netacs.orgmdma.chfigshare.com

The reaction can be represented generally as:

Ar-NO₂ + CH₃O⁻ → Ar-OCH₃ + NO₂⁻

For the synthesis of this compound, the starting material is typically 3-chloronitrobenzene. acs.org

Phase-transfer catalysis (PTC) plays a crucial role in the methoxydenitration of 3-substituted nitrobenzenes, particularly when the reaction involves reactants in different phases (e.g., an organic substrate and an aqueous or solid inorganic nucleophile). researchgate.netacs.orgmdma.chfigshare.com PTC agents, such as tetrabutylammonium (B224687) bromide (TBAB), help to transport the nucleophile (methoxide ion) into the organic phase where it can react with the nitrobenzene (B124822) substrate. mdma.chwikipedia.orgfishersci.ptfishersci.cathegoodscentscompany.comsigmaaldrich.com The effectiveness of the methoxydenitration is reported to be very sensitive to the type of PTC used. researchgate.netacs.orgmdma.chfigshare.com

The choice of alkali methoxide (B1231860) and solvent significantly impacts the efficiency of the methoxydenitration reaction. Sodium methoxide and potassium methoxide are commonly employed alkali methoxides. researchgate.netacs.orgmdma.chfigshare.com The alkali methoxide can be used as a pre-prepared solid or generated in situ from the corresponding alkali hydroxide (B78521) (e.g., KOH or NaOH) and methanol (B129727). researchgate.netacs.orgmdma.chfigshare.com Studies indicate that potassium methoxide prepared in situ can be significantly more reactive than sodium methoxide prepared similarly. acs.org

Nonpolar aprotic solvents are typically used as the reaction medium. researchgate.netacs.orgmdma.chfigshare.com Toluene (B28343) and cyclohexane (B81311) have been reported as effective solvents for this transformation. mdma.ch The reaction temperature is generally maintained between 50 and 65 °C. researchgate.netacs.orgmdma.chfigshare.com Performing the reaction under aerobic conditions (with the passage of air) has been shown to increase the selectivity and yield of the desired anisole (B1667542) product by suppressing undesirable radical processes. mdma.chacs.org

Reported yields for the methoxydenitration of 3-chloronitrobenzene to this compound are often high, exceeding 80%, with product purities greater than 99%. researchgate.netacs.orgfigshare.com

An example procedure for the preparation of this compound using solid sodium methoxide involves the reaction of 3-chloronitrobenzene with sodium methoxide powder and solid potassium hydroxide in toluene, with tetrabutylammonium bromide as a PTC, stirred vigorously under air at 50 °C. mdma.chacs.org

Synthesis from 1,3-Dichlorobenzene (B1664543) via Sodium Methoxide Substitution

Another approach to synthesizing this compound is through the nucleophilic substitution of one of the chlorine atoms in 1,3-dichlorobenzene with sodium methoxide. While aryl halides are generally less reactive in SNAr unless strongly activated, this reaction can be facilitated by appropriate catalysts. msu.edu

Copper salts, such as copper(I) iodide (CuI), are known to catalyze nucleophilic aromatic substitution reactions of aryl halides with alkoxides. wikipedia.orgsigmaaldrich.comamericanelements.com The use of copper catalysts can enhance the reactivity of 1,3-dichlorobenzene towards substitution by sodium methoxide, allowing the reaction to proceed under milder conditions or with improved efficiency. wikipedia.orgsigmaaldrich.com Copper(I) iodide, also known as cuprous iodide, is a white solid with a melting point of 606 °C. wikipedia.org

Optimization of reaction parameters is crucial for achieving high yields and selectivity in the synthesis of this compound from 1,3-dichlorobenzene and sodium methoxide. Key parameters include the choice of solvent, the molar ratio of reactants and catalyst, reaction temperature, and reaction time.

While specific detailed studies on the optimization for this compound synthesis from 1,3-dichlorobenzene were not extensively found in the search results, general principles of SNAr reactions catalyzed by copper salts suggest that polar aprotic solvents like DMSO, DMF, or NMP might be suitable. The molar ratio of sodium methoxide to 1,3-dichlorobenzene would typically be at least stoichiometric, with an excess of the nucleophile potentially driving the reaction to completion. The amount of copper catalyst used is generally catalytic, but the optimal loading needs to be determined experimentally. Reaction temperatures can vary depending on the specific catalyst and solvent system, but elevated temperatures are often required to overcome the activation energy barrier for SNAr on less activated substrates like 1,3-dichlorobenzene. Reaction time is dependent on the other parameters and is monitored to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Further research findings detailing specific optimized conditions for the copper-catalyzed reaction of 1,3-dichlorobenzene with sodium methoxide to produce this compound would provide more precise data for this synthetic route.

Table 1: Summary of Methoxydenitration of 3-Substituted Nitrobenzenes

| Starting Material | Nucleophile | Catalyst (PTC) | Solvent | Temperature (°C) | Conditions | Yield (%) | Purity (%) |

| 3-Chloronitrobenzene | Sodium Methoxide | Tetrabutylammonium bromide | Toluene | 50-65 | Aerobic | >80 | >99 |

| 3-Bromonitrobenzene | Sodium Methoxide | Tetrabutylammonium bromide | Cyclohexane | 55-60 | Aerobic | >80 | >99 |

| 3-Trifluoromethylnitrobenzene | Sodium Methoxide | Tetrabutylammonium bromide | Nonpolar Aprotic | 50-65 | Aerobic | >80 | >99 |

| 3-Bromonitrobenzene | Potassium Methoxide | Tetrabutylammonium chloride | Cyclohexane/Methanol | 55-60 | Aerobic | >80 | >99 |

Table 2: Reactivity Comparison of In Situ Generated Methoxides

| Alkali Methoxide (in situ) | Relative Reactivity (Methoxydenitration) |

| Sodium Methoxide | Lower |

| Potassium Methoxide | Higher |

Note: Based on findings from the methoxydenitration of 3-substituted nitrobenzenes acs.org.

Electrophilic Chlorination Approaches

Electrophilic aromatic substitution is a common method for introducing halogen atoms onto aromatic rings. However, the methoxy group in anisole is a strong activating and ortho/para-directing group wikipedia.orgthegoodscentscompany.com. This inherent regioselectivity means that direct electrophilic chlorination of anisole typically favors the formation of 2-chloroanisole (B146271) and 4-chloroanisole (B146269), making the synthesis of the meta isomer, this compound, challenging via this direct route pnas.orgorgsyn.orgscielo.br.

Chlorination of Related Anisole Derivatives

While direct chlorination of anisole primarily yields ortho and para products, the synthesis of this compound can be approached through the chlorination of appropriately substituted anisole derivatives. This often involves starting with a precursor that already possesses a substituent in the meta position or utilizing strategies that can override or alter the typical ortho/para directing effect of the methoxy group. For instance, one-step preparations of this compound have been reported starting from corresponding 3-substituted nitrobenzenes via nucleophilic aromatic substitution of the nitro group with alkali methoxides under phase-transfer catalysis conditions researchgate.netacs.org.

Studies on the chlorination of other substituted anisoles, such as 3,5-dichloro-2,4,6-trimethylanisole, have shown that the reaction pathway and product composition can be influenced by the solvent and the nature of the substituents rsc.org. These investigations into the behavior of related derivatives provide insights into how steric and electronic effects can impact regioselectivity in anisole chlorination reactions.

Kinetic and Mechanistic Investigations of Anisole Chlorination

Investigations into the kinetics and mechanism of anisole chlorination have revealed complexities beyond the simple, traditional two-stage electrophilic aromatic substitution (SEAr) mechanism involving arenium ion intermediates pnas.orgacs.org. Recent computational and experimental studies have challenged the generality of this classic paradigm, particularly for reactions involving molecular chlorine in nonpolar solvents like carbon tetrachloride pnas.orgacs.org.

These studies suggest that addition-elimination pathways can compete with or even be favored over direct substitution processes in anisole chlorination pnas.orgacs.org. This alternative mechanism can account for the observed ortho/para selectivity pnas.org. Furthermore, in the absence of Lewis acid catalysis, direct halogenation might proceed via concerted single transition states rather than involving distinct arenium ion intermediates pnas.orgacs.org. Experimental evidence, such as the detection of addition byproducts during anisole chlorination in carbon tetrachloride, supports the computational findings regarding the addition-elimination mechanism pnas.orgacs.org. The presence of catalysts, such as HCl, can significantly influence the reaction pathway and lower activation barriers pnas.org.

Studies using different chlorinating agents, such as phenyliodine(III) dichloride (PhICl2), have also been subject to kinetic analysis in the context of anisole chlorination, highlighting the role of soluble chloride in catalyzed electrophilic chlorination latrobe.edu.au.

Advanced Catalytic Synthesis Strategies

Advanced catalytic methods offer alternative routes to synthesize this compound, potentially providing better control over regioselectivity and milder reaction conditions compared to traditional electrophilic substitution.

Palladium-Catalyzed C-O Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-heteroatom bonds, including carbon-oxygen bonds. While palladium-catalyzed C-O cross-coupling is widely used for synthesizing aryl ethers, including anisoles, typically from aryl halides and alcohols or alkoxides researchgate.netmit.edu, its direct application for synthesizing this compound might involve coupling a meta-chlorinated aryl species with a methyl source or forming the C-O bond in a meta-chlorinated precursor.

Palladium-catalyzed methods for the synthesis of methyl aryl ethers from aryl halides and methanol have been developed, often employing specific ligand systems and precatalysts to achieve high yields under mild conditions researchgate.netmit.edu. These methods demonstrate the potential of palladium catalysis in constructing the anisole framework. For instance, a general method for the palladium-catalyzed coupling of methanol with (hetero)aryl halides has been reported, yielding methyl aryl ethers efficiently mit.edu.

Another related application of palladium catalysis involves the cross-coupling of aryl chlorides with sodium cyanate, which can be used in the synthesis of unsymmetrical ureas. While not a direct synthesis of this compound, this highlights the utility of palladium in activating aryl chlorides for coupling reactions nih.gov.

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can mediate transformations relevant to the synthesis of this compound or its precursors. Nickel-catalyzed amination of aryl chlorides, including this compound, has been reported, demonstrating the ability of nickel complexes to activate aryl halides for C-N bond formation acs.org. This indicates the potential of nickel catalysis in manipulating halogenated aromatic systems.

Iron(III) catalysis has also been explored for the chlorination of activated arenes, including anisole derivatives core.ac.uk. Iron(III) triflimide, for example, has been used for the regioselective monochlorination of activated arenes, although the primary products from anisole itself under these conditions are typically the para isomers core.ac.uk. However, these studies show the potential of iron catalysis in directed chlorination reactions.

Transition metal-catalyzed reactions are broadly utilized in organic synthesis for forming various bonds, including C-C, C-N, and C-O bonds researchgate.netgoogle.com. While direct examples of synthesizing this compound using transition metals other than palladium or iron in the specific contexts found in the search results are limited, the general principles and advancements in this field suggest potential avenues for developing novel synthetic routes. For example, transition-metal-free alkynylation reactions involving this compound have been studied, proceeding via benzyne (B1209423) intermediates nih.gov.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves developing methods that reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency.

Some approaches that align with green chemistry include developing one-step synthesis methods, such as the preparation from 3-substituted nitrobenzenes using phase-transfer catalysis in nonpolar aprotic solvents under aerobic conditions, which can offer advantages in terms of process simplicity and reduced waste compared to multi-step routes researchgate.netacs.org.

The use of milder reaction conditions, lower temperatures, and less toxic solvents in catalytic methods, such as some palladium-catalyzed C-O coupling reactions, also contributes to greener synthesis mit.edu. Exploring alternative chlorinating agents and reaction media that are less hazardous than traditional reagents like molecular chlorine or strong Lewis acids is another aspect of green chemistry in this context scielo.brmdpi.com.

Furthermore, the development of catalytic systems that can be recovered and reused aligns with the principles of green chemistry by reducing the need for fresh catalyst in each reaction cycle researchgate.net. While specific comprehensive studies on the "greenness" of all this compound synthesis methods were not extensively detailed in the search results, the general trends in modern synthetic chemistry towards more sustainable practices are applicable.

Reaction Mechanisms and Chemical Transformations Involving 3 Chloroanisole

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile substitutes a hydrogen atom on the ring. The reactivity and regioselectivity of EAS on substituted benzenes are significantly influenced by the nature and position of the existing substituents.

Analysis of Substituent Effects on Regioselectivity

In 3-chloroanisole, the methoxy (B1213986) group (-OCH₃) is an activating and ortho/para-directing group due to its strong electron-donating resonance effect. wikipedia.orgpreprints.orgsaskoer.calibretexts.org This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack. preprints.orgsaskoer.calibretexts.org The chlorine atom (-Cl), on the other hand, is typically deactivating due to its electron-withdrawing inductive effect but is also ortho/para-directing due to its lone pairs exhibiting a weaker electron-donating resonance effect. saskoer.calibretexts.org

For this compound, the directing effects of the methoxy and chloro groups can either reinforce or oppose each other depending on the position of attack. The methoxy group directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions relative to itself. The chlorine atom at position 3 directs incoming electrophiles to positions 2, 4, and 6.

Considering both substituents, the possible positions for electrophilic attack on this compound are:

Position 2: Ortho to methoxy, ortho to chlorine. Both groups direct to this position.

Position 4: Para to methoxy, para to chlorine. Both groups direct to this position.

Position 5: Meta to methoxy, meta to chlorine. Neither group strongly activates this position.

Position 6: Ortho to methoxy, para to chlorine. Both groups direct to this position.

The strong activating effect of the methoxy group typically dominates the weaker deactivating and directing effects of the chlorine atom. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions activated by the methoxy group, namely the positions ortho and para to the methoxy group. This suggests that substitution will preferentially occur at positions 2, 4, and 6. However, position 6 is also ortho to the chlorine, and position 2 is ortho to chlorine, while position 4 is para to chlorine. Steric hindrance at the ortho positions (2 and 6) might influence the product distribution, potentially favoring substitution at the para position (position 4) relative to the methoxy group.

Studies on the chlorination of anisole (B1667542), a closely related compound, show a preference for para substitution over ortho substitution. For example, chlorination of anisole in carbon tetrachloride yielded 79% p-chloroanisole and 21% o-chloroanisole. preprints.org Another study reported 76% 4-chloroanisole (B146269) and 13.6% 2-chloroanisole (B146271) from the chlorination of anisole in CCl₄. pnas.orgresearchgate.net While these results are for anisole, they provide insight into the general regiochemical preferences directed by the methoxy group in halogenation reactions, suggesting that the position para to the methoxy group is favored.

Investigation of Arenium Ion Intermediates Versus Concerted Pathways

The traditional mechanism for electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex). preprints.orglibretexts.orgiscnagpur.ac.inmasterorganicchemistry.com This intermediate is formed by the attack of the aromatic ring's pi electrons on the electrophile, disrupting the aromaticity. The arenium ion then loses a proton to restore aromaticity, yielding the substituted product.

However, recent computational and experimental investigations have challenged the notion of arenium ions as obligatory intermediates in all EAS reactions, particularly for highly reactive substrates like anisole undergoing halogenation in nonpolar media. pnas.orgresearchgate.netpnas.orgresearchgate.net Studies on the chlorination of anisole in carbon tetrachloride suggest that alternative pathways, such as addition-elimination or concerted mechanisms, may be energetically favored over the traditional two-step arenium ion pathway. pnas.orgresearchgate.netpnas.orgresearchgate.net

In the proposed addition-elimination pathway for anisole chlorination, the electrophile (Cl₂) adds across a carbon-carbon double bond in the aromatic ring, forming a non-aromatic intermediate, which then undergoes elimination of HCl to restore aromaticity and yield the substituted product. pnas.orgpnas.org Computational studies indicate that these addition-elimination pathways can have lower activation energies than the direct substitution pathway involving an arenium ion. researchgate.net Furthermore, some studies suggest that the substitution process itself might proceed via a concerted mechanism, where the formation of the new carbon-electrophile bond and the breaking of the carbon-hydrogen bond occur simultaneously, without a discrete arenium ion intermediate. researchgate.netpnas.org

While these studies specifically focus on anisole, the findings have implications for the understanding of EAS mechanisms in substituted anisoles like this compound, suggesting that the reaction pathway may be more complex than a simple two-step arenium ion mechanism, particularly depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Substitution Reactivity

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. Unlike aliphatic systems, direct SN2 displacement is not favorable due to the geometry of the aromatic ring. SNAr reactions typically proceed through an addition-elimination mechanism or, in certain cases, via a benzyne (B1209423) intermediate.

Mechanistic Studies of SNAr Reactions with Diverse Nucleophiles

The most common mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgiscnagpur.ac.inmasterorganicchemistry.combyjus.com This intermediate then expels a leaving group (such as a halide) to restore aromaticity. For this mechanism to be facile, the aromatic ring typically requires activation by strongly electron-withdrawing groups, usually located ortho or para to the leaving group, to stabilize the negative charge in the Meisenheimer complex. libretexts.orgiscnagpur.ac.inmasterorganicchemistry.combyjus.com

This compound, with an electron-donating methoxy group and a weakly deactivating chlorine atom, is not typically considered highly activated for traditional SNAr reactions. However, nucleophilic substitution can still occur under specific conditions or via alternative mechanisms.

While detailed mechanistic studies specifically focused on the SNAr reactivity of this compound with a wide range of diverse nucleophiles are not extensively documented in the provided search results, the general principles of SNAr apply. Strong nucleophiles and/or elevated temperatures may be required for substitution to occur via the Meisenheimer complex pathway on a substrate like this compound.

Recent research has explored cation-radical accelerated nucleophilic aromatic substitution (CRA-SNAr) as a method for functionalizing electron-rich arenes, including alkoxyarenes, with primary amines. osti.gov This approach utilizes a photoredox catalyst to generate a reactive aryl cation radical, which is then susceptible to nucleophilic attack. This suggests that radical pathways can facilitate nucleophilic substitution on electron-rich aromatic systems that are unreactive under traditional SNAr conditions.

Generation and Trapping of Benzyne Intermediates from Halogenated Anisoles

Another important mechanism for nucleophilic aromatic substitution of aryl halides, particularly those lacking strong electron-withdrawing groups, is the elimination-addition mechanism, which proceeds through a highly reactive intermediate called a benzyne (or aryne). iscnagpur.ac.inresearchgate.netyoutube.comegyankosh.ac.in Benzynes are characterized by a formal triple bond within the aromatic ring. researchgate.netyoutube.com

The benzyne mechanism is typically initiated by a strong base abstracting an ortho proton to the halogen leaving group, followed by the elimination of the halide to form the benzyne intermediate. iscnagpur.ac.inyoutube.comegyankosh.ac.in The highly strained triple bond of the benzyne is then rapidly attacked by a nucleophile, followed by protonation to yield the substitution product. iscnagpur.ac.inresearchgate.netyoutube.com A key characteristic of the benzyne mechanism is that the incoming nucleophile can attach to either of the carbon atoms that were involved in the triple bond of the benzyne intermediate, potentially leading to a mixture of positional isomers, even if the starting material was a single isomer. youtube.com

Halogenated anisoles, including this compound, can potentially undergo reactions via a benzyne intermediate when treated with strong bases. For this compound, treatment with a strong base could abstract a proton at position 2 or position 4 (ortho to the chlorine), followed by elimination of chloride to form a benzyne intermediate.

While specific examples of benzyne generation solely from this compound and its trapping are not explicitly detailed in the provided search results, the general methods for generating and trapping benzynes from aryl halides are well-established. researchgate.netegyankosh.ac.in Benzynes are highly reactive and short-lived species researchgate.netyoutube.com and are typically trapped in situ by reactive dienes like furan (B31954) or anthracene (B1667546) in Diels-Alder reactions, forming characteristic adducts. researchgate.netegyankosh.ac.in The formation of these trapped products provides strong evidence for the transient existence of the benzyne intermediate.

Radical Reactions and Electron Transfer Processes

This compound can also participate in reactions involving radical intermediates and electron transfer processes. These reactions often proceed under conditions different from typical polar electrophilic or nucleophilic substitutions.

Research has demonstrated the formation of radical cations of this compound. For instance, this compound formed radical cations on copper(II)-smectite under mild reaction conditions via electron transfer from the aromatic ring to Cu(II). sci-hub.seacs.org This process was detected by electron spin resonance. sci-hub.seacs.org The resulting this compound radical cations were observed to undergo further reactions, including dimerization. sci-hub.seacs.org Changes in the UV spectrum supported the formation of dimers when this compound was reacted with Cu(II)-smectite. sci-hub.se

Pulse radiolysis studies investigating the reactions of sulfate (B86663) radical anion (SO₄•⁻) with substituted benzenes, including this compound, have shown that this compound reacts with SO₄•⁻ with a high second-order rate constant of approximately 10¹⁰ dm³mol⁻¹s⁻¹. rsc.org The observed transient absorption spectrum for this compound in this reaction exhibited distinct peaks at 290 and 475 nm, and the intermediate radical cation was found to be stabilized compared to those of other substituted benzenes which underwent hydrolysis. rsc.org The mechanism for the reaction with SO₄•⁻ is concluded to involve both direct electron transfer and addition-elimination pathways. rsc.org

Gas-phase reactions of chloroanisole radical cations with dimethylamine (B145610) have also been investigated, showing ipso substitution of the chlorine atom. core.ac.uk

Furthermore, electrophotocatalytic strategies have been developed to achieve highly reducing conditions capable of activating substrates with very negative reduction potentials, such as 4-chloroanisole, for reductive functionalization via the formation of radical anions. nih.gov This highlights the potential for electron transfer processes to initiate transformations of chloroanisoles under specific catalytic and electrochemical conditions.

These studies collectively indicate that radical and electron transfer pathways are significant in the chemistry of this compound, leading to the formation of reactive intermediates like radical cations and potentially enabling transformations not readily achieved through polar mechanisms.

Data Tables

| Reaction Type | Substrate | Conditions | Major Product(s) | Minor Product(s) | Reference |

| Electrophilic Chlorination | Anisole | CCl₄ | 4-Chloroanisole (79%) | 2-Chloroanisole (21%) | preprints.org |

| Electrophilic Chlorination | Anisole | CCl₄ | 4-Chloroanisole (76%) | 2-Chloroanisole (13.6%) | pnas.orgresearchgate.net |

| Radical Reaction with SO₄•⁻ | This compound | Aqueous solution, Pulse Radiolysis | Radical Cation, Dimers? | Hydrolyzed products (others) | sci-hub.seacs.orgrsc.org |

| Reaction Partner | Substrate | Rate Constant (dm³mol⁻¹s⁻¹) | Intermediate Species Observed | Reference |

| SO₄•⁻ | This compound | ~10¹⁰ | Radical Cation | rsc.org |

Reactivity with Sulfate Radicals in Aqueous Solutions

The reaction of this compound with sulfate radicals (SO₄•⁻) in aqueous solution has been investigated using techniques such as pulse radiolysis. Studies have shown that this compound reacts with SO₄•⁻ at a relatively high rate. The second-order rate constant for this reaction is reported to be around 10¹⁰ dm³mol⁻¹s⁻¹. rsc.orgrsc.org This reactivity is significantly higher compared to some other substituted benzenes like 2-chlorobenzotrifluoride, which exhibits a rate constant around 10⁸ dm³mol⁻¹s⁻¹. rsc.org

The reaction mechanism with sulfate radicals is understood to involve both direct electron transfer and addition-elimination pathways. rsc.org In the case of this compound, the intermediate radical cation formed through electron transfer is notably stabilized. rsc.orgresearchgate.net This stabilization is a distinguishing feature compared to many other substituted benzenes where the radical cation is rapidly hydrolyzed to form a hydroxyl radical adduct. rsc.orgresearchgate.net

Characterization of Transient Species and Reaction Intermediates

Pulse radiolysis studies have been instrumental in characterizing the transient species formed during the reaction of this compound with sulfate radicals. The transient absorption spectrum observed for this compound is distinct from those of many other substituted benzenes. rsc.orgrsc.org It exhibits two characteristic peaks at 290 nm and 475 nm. rsc.orgrsc.org This unique spectral signature is attributed to the stabilized radical cation intermediate. rsc.org

In contrast, other substituted benzenes often show absorption maxima in the range of 315–330 nm, corresponding to hydroxyl radical adducts formed after hydrolysis of the radical cation. rsc.orgrsc.org The observation of the specific peaks at 290 nm and 475 nm for this compound provides direct evidence for the formation and relative stability of its radical cation in aqueous solution. rsc.org

Transition Metal-Catalyzed Coupling Reactions

This compound serves as a substrate in various transition metal-catalyzed coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium and nickel catalysts are commonly employed in these transformations. acs.orgnih.govmdpi.com

Nickel-catalyzed amination reactions are significant for the formation of carbon-nitrogen bonds, allowing for the synthesis of substituted anilines and other amine derivatives. This compound has been utilized as a substrate in nickel-catalyzed amination reactions with primary aliphatic amines. acs.orgacs.orgescholarship.org

Studies have investigated the efficacy of different nickel complexes and ligands in catalyzing the reaction between this compound and amines like octylamine. acs.orgacs.orgescholarship.org While some catalyst systems, such as those using Ni(COD)₂ with monophosphines like PPh₃ or PCy₃, resulted in only trace amounts of the desired amine product, others showed significant activity. acs.orgacs.orgescholarship.org For instance, combinations of Ni(COD)₂ with ligands like DPPF or BINAP yielded considerable amounts of the product. acs.orgescholarship.org A single-component nickel(0) complex ligated by BINAP, (BINAP)Ni(η²-NC-Ph), has demonstrated high efficiency in the amination of this compound with primary aliphatic amines, affording the product in high yields (typically 75–96%). acs.orgescholarship.org The steric bulk of the primary amine significantly influences the reaction yield. acs.orgescholarship.org

| Amine Type | Example Amine | Yield Range (%) | Reference |

|---|---|---|---|

| Primary Aliphatic | Octylamine | 75-96 | acs.orgescholarship.org |

| Primary Alkyl | (General) | Higher | acs.orgescholarship.org |

| Secondary Alkyl | (General) | Good | acs.org |

| Tertiary Alkyl | tert-butylamine | Trace amounts | acs.org |

| Aryl, Heteroaryl, Allyl, Cyano | (General) | 90-96 | acs.org |

These nickel-catalyzed amination reactions are typically conducted with a base, such as NaOtBu, in a solvent like toluene (B28343) at elevated temperatures. acs.orgacs.org

Palladium-catalyzed C-H arylation reactions provide a route to directly functionalize aromatic rings. This compound derivatives have been explored as substrates in meta-C-H arylation reactions utilizing palladium/norbornene cooperative catalysis. chemrxiv.orgresearchgate.netnih.govresearchgate.net This catalytic system allows for the regioselective introduction of aryl groups at the meta position relative to a directing group, which is often challenging with conventional C-H activation methods. chemrxiv.orgresearchgate.net

A catalytic system based on palladium/norbornene with an S,O-ligand has been reported for the meta-C-H arylation of aryl ethers, including substituted anisoles like this compound derivatives. chemrxiv.orgresearchgate.netnih.govresearchgate.net This system is effective with alkoxyarene substrates bearing both electron-donating and electron-withdrawing substituents. chemrxiv.orgresearchgate.netresearchgate.net The reaction with this compound (specifically, a related 3-chloro-2-methylanisole (B1580867) was mentioned in the context of disubstituted anisoles) has been shown to proceed with good yields (e.g., 57–88% for disubstituted anisoles). chemrxiv.org The use of specific norbornene mediators can help overcome the "ortho constraint" often encountered with ortho-substituted substrates. chemrxiv.orgresearchgate.netnih.govresearchgate.net

Other Significant Organic Transformations of this compound (e.g., Reduction, Oxidation)

Beyond radical reactions and metal-catalyzed coupling, this compound can participate in other organic transformations, including reduction and oxidation reactions.

This compound can undergo reduction reactions. While specific detailed examples of this compound reduction were not extensively detailed in the search results, aryl chlorides in general can be reduced under various conditions, such as catalytic hydrogenation or using dissolving metal reductions. atamanchemicals.com For example, the related compound 3-chloroaniline (B41212) is prepared by the reduction of m-chloronitrobenzene. atamanchemicals.com

Oxidation reactions of this compound can also occur. As mentioned in the context of radical reactions, this compound can be oxidized by species like sulfate radicals, leading to the formation of radical cations. rsc.orgrsc.orgresearchgate.net Additionally, this compound has been shown to form radical cations on copper(II)-smectite under mild reaction conditions, which can subsequently undergo dimerization. sci-hub.seacs.org This process involves electron transfer from this compound to Cu(II). sci-hub.seacs.org Changes in the UV spectrum support the formation of dimers when this compound is reacted with Cu(II)-smectite. sci-hub.se

Other potential transformations could include electrophilic aromatic substitution on the ring, although the directing effects of the meta chlorine and methoxy groups would need careful consideration. Nucleophilic aromatic substitution of the chlorine atom is also possible under appropriate conditions, particularly with strong nucleophiles or activating groups on the ring, though the methoxy group is not strongly activating for this type of reaction. nbinno.com

Applications of 3 Chloroanisole in Advanced Organic Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

The application of 3-Chloroanisole as a precursor in the synthesis of pharmaceutical intermediates is significant chemimpex.comguidechem.comnbinno.comcphi-online.com. Its reactivity profile makes it suitable for incorporation into the molecular structures of various drug candidates.

Role in the Production of Analgesics and Antidepressants

This compound is utilized in the synthesis of compounds that are intermediates for pharmaceuticals, including certain analgesics and antidepressants guidechem.comnbinno.comcphi-online.com. For instance, it is mentioned as a key starting material for active pharmaceutical ingredients (APIs) such as Tramadol and Tapentadol cphi-online.com. It is also used in the synthesis of nimesulide, a nonsteroidal anti-inflammatory drug, and trazodone, an antidepressant drug nbinno.com.

Synthesis of Bioactive Aminotetralins

While direct synthesis of aminotetralins from this compound is not explicitly detailed in the provided search results, aminotetralins themselves are bioactive compounds wikipedia.org. 1-Aminotetralin is a parent structure for various drugs wikipedia.org. Given that this compound is a versatile building block in pharmaceutical synthesis, it could potentially be used in the multi-step synthesis of substituted aminotetralins, although specific reaction pathways linking this compound directly to bioactive aminotetralins were not found.

Regioselective Synthesis of 4- and 7-Alkoxyindoles

This compound has been employed as a starting reagent in the regioselective synthesis of 4- and 7-alkoxyindoles chemicalbook.comottokemi.comgauranginternational.comottokemi.comchemsrc.com. This highlights its utility in constructing complex heterocyclic systems with specific substitution patterns. The regioselectivity of these reactions is crucial for obtaining the desired indole (B1671886) isomers for further functionalization or incorporation into target molecules.

Building Block for Agrochemical and Pesticide Development

This compound serves as an intermediate in the synthesis of various agrochemicals and pesticides chemimpex.comguidechem.comnbinno.comcphi-online.comcymitquimica.comchemicalbull.comnih.govjustdial.com. Its incorporation into these molecules contributes to the development of compounds aimed at protecting crops chemimpex.com. Examples of agrochemicals synthesized using this compound include fluazinam (B131798) and penconazole, which are fungicides nbinno.com. It is also used in the manufacturing of herbicides and insecticides nbinno.comnbinno.com.

Contributions to Specialty Chemical and Material Science Applications

Beyond pharmaceuticals and agrochemicals, this compound contributes to the development of specialty chemicals and finds applications in material science chemimpex.comguidechem.comcphi-online.com.

Synthesis of Polyetherketones and Related Polymeric Materials

This compound has applications in the production of polymers and resins chemimpex.com. While specific details on the synthesis of polyetherketones directly from this compound were not extensively detailed in the search results, its use in the production of polymeric materials indicates its role as a monomer or intermediate in polymerization reactions chemimpex.com. The unique chlorinated structure of this compound can enhance reactivity and selectivity in synthetic pathways, which is beneficial in material science applications chemimpex.com.

Function as an Electrolyte Additive for Lithium-Ion Cells

This compound (3CA) has been investigated for its effectiveness as an electrolyte additive for overcharge protection in lithium-ion batteries. sioc-journal.cnsigmaaldrich.comcapes.gov.brgoogle.com Research indicates that 3CA can be particularly effective during overcharging reactions. capes.gov.br

Studies have shown that when this compound is co-used with other functional additives like biphenyl (B1667301) (BP) in the electrolyte, the polymerization potential can be moved forward. sioc-journal.cn For instance, as the content of this compound increased, the polymerization potential of the electrolyte with mixed additives shifted from 4.7 V to 4.6 V. sioc-journal.cn

During overcharging, this compound molecules can undergo oxidation in the form of a redox shuttle reaction at the positive electrode. sioc-journal.cn This behavior, along with the decomposition of 3CA, can lead to the formation of a conducting polymer film within the separator and at the cathode/electrolyte interface. capes.gov.br This film consumes surplus current and inhibits voltage increase through a shunting effect, preventing the cell voltage from rising excessively during overcharging. capes.gov.br For example, during a 12 V overcharging reaction, a cell with 3CA as an electrolyte additive did not exceed 5.3 V, unlike other aromatic compounds that showed a voltage increase up to 12 V. capes.gov.br

Furthermore, the inclusion of 3CA as an electrolyte additive has been reported not to negatively impact rate capability, cycle life, and long-term storage behavior at temperatures like 50°C and 70°C. capes.gov.br Storage tests at higher temperatures, such as 90°C for 4 and 24 hours, showed a similar increase in cell thickness for electrolytes with 3CA compared to those without it. capes.gov.br

Electrolyte additives in lithium-ion batteries are considered a feasible, economical, and effective strategy to address challenges in battery performance and safety. researchgate.net They typically constitute a small percentage by weight or volume of the electrolyte and act as sacrificial components to modify the properties of the interphase. researchgate.net

Chemical Role in Flavor and Fragrance Compound Development

This compound is utilized in the flavor and fragrance industry due to its distinct aromatic properties. guidechem.comnbinno.comchemimpex.comcphi-online.comjustdial.com It is employed as a flavoring agent and fragrance component, contributing to the aroma and taste of various products. guidechem.comchemimpex.comcphi-online.com

Its role in fragrance and flavor is based on its interaction with the olfactory and gustatory systems, leading to the perception of specific scents and flavors. guidechem.com this compound is appreciated for its contribution to the development of complex scent profiles, offering a sweet, woody, or floral aroma that can enhance various formulations. nbinno.comnbinno.comchemimpex.comjustdial.com It is added to perfumes, soaps, and other personal care products to impart a sweet, floral, and fruity aroma. nbinno.comnbinno.com It also finds use in the production of other fragrances such as musk and amber. nbinno.com

In the food industry, this compound is used as a flavoring agent, added to foods and beverages to impart a sweet, floral, and fruity aroma. nbinno.com

Environmental Chemistry and Occurrence of Chloroanisoles

Microbial Biotransformation Mechanisms of Chlorophenols into Chloroanisoles

The formation of chloroanisoles, including 3-chloroanisole, frequently occurs through the microbial O-methylation of chlorophenols. This process is recognized as a detoxification mechanism employed by microorganisms to remove chlorophenols from their environment. unito.itnih.gov Many microorganisms, particularly molds commonly found in damp and poorly ventilated conditions, are capable of catalyzing this reaction. winebusiness.com

The microbial O-methylation of chlorophenols involves the transfer of a methyl group to the hydroxyl group of the chlorophenol precursor. maxapress.com This reaction is typically mediated by chlorophenol O-methyltransferases (CPOMTs), which are S-adenosyl-L-methionine (SAM)-dependent enzymes. maxapress.comnih.govresearchgate.net The mechanism is similar to a bimolecular nucleophilic substitution (SN2) reaction. maxapress.com While research has extensively studied the microbial methylation of various chlorophenols, leading to compounds like 2,4,6-trichloroanisole (B165457) (2,4,6-TCA) from 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), the specific microbial pathways and enzymes solely responsible for the methylation of 3-chlorophenol (B135607) to this compound are part of the broader understanding of chloroanisole formation. maxapress.comnih.govresearchgate.net

Studies have identified various fungal genera and species, including Aspergillus and Penicillium, as contributors to the biomethylation of chlorophenols. unito.itcranfield.ac.uk These microorganisms are frequently isolated from environments where chlorophenol contamination and subsequent chloroanisole formation are observed, such as wood and cellar environments. unito.it

Occurrence and Distribution in Indoor Environments and Building Materials

Chloroanisoles, including this compound, have been identified as significant indoor pollutants, often responsible for musty or moldy odors. researchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.net Their presence in indoor environments is strongly linked to the historical use of chlorophenol-containing wood preservatives in building materials. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.net Chlorophenols, such as pentachlorophenol (B1679276) (PCP), were widely used for wood protection in past decades, particularly from the 1950s to the 1970s. researchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.netmdpi.com

Localized dampness within buildings favors microbial growth, which in turn facilitates the metabolic conversion of these legacy chlorophenols into the corresponding chloroanisoles. researchgate.netnih.govresearchgate.netmdpi.com This microbial biotransformation in building materials treated with chlorophenols is a primary source of chloroanisole contamination indoors. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.net

Studies investigating indoor air quality problems have detected various chloroanisole congeners in building materials and indoor air samples from buildings constructed during periods when chlorophenol preservatives were commonly used. nih.govresearchgate.netnih.gov For instance, analyses of building materials have revealed the presence of chloroanisole congeners in various types of buildings from the 1950s to 1970s. nih.gov Indoor air samples from affected houses have also shown the presence of chloroanisoles, often at concentrations sufficient to cause noticeable odors despite being at very low levels. researchgate.netnih.govnih.govmdpi.com

A study analyzing indoor air samples in Sweden revealed several chloroanisole congeners, with median air levels generally below 15 ng/m³. nih.gov Although these concentrations may not pose an acute health risk based on currently available toxicological data, they are often sufficient to cause malodor, leading to indoor air quality complaints. researchgate.netnih.govnih.gov

Environmental Fate and Persistence of Chloroanisoles in Various Matrices

The environmental fate and persistence of chloroanisoles are influenced by their chemical structure and the characteristics of the environmental matrix (soil, water, air). Generally, chloroanisoles are considered relatively stable compounds.

Data on the specific environmental fate and persistence of this compound is less extensively documented compared to more heavily chlorinated anisoles like TCA and PCA. However, its structural similarity to other chloroanisoles suggests it may share some similar environmental behaviors, including moderate persistence and potential for bioaccumulation in certain conditions.

Strategies for Remediation and Mitigation of Chloroanisole Contamination

Addressing chloroanisole contamination, particularly in indoor environments, primarily involves preventing their formation and removing the source of the precursor chlorophenols. Since chloroanisoles in buildings originate from the microbial methylation of chlorophenols in legacy wood preservatives, strategies often focus on managing moisture and preventing microbial growth in contaminated building materials. researchgate.netnih.govresearchgate.netmdpi.com

Remediation efforts can include identifying and removing building materials treated with chlorophenols. If removal is not feasible, encapsulation of the contaminated materials using emissions barriers can be an effective mitigation strategy to prevent the volatile chloroanisoles from entering the indoor air. nih.govukgbc.org These barriers work by sealing the surfaces from which emissions originate, thus improving indoor air quality. nih.govukgbc.org

For contaminated matrices like soil or water, bioremediation approaches aimed at degrading the precursor chlorophenols or the chloroanisoles themselves are being explored. While complete mineralization of chlorophenols is the ideal goal, the formation of chloroanisoles can complicate this process. nih.govasm.org However, the discovery of microorganisms capable of O-demethylating chloroanisoles suggests potential for biological degradation pathways. nih.gov

Other potential remediation techniques for chloroanisoles and chlorophenols have been investigated in specific contexts, such as the use of plasma activated water (PAW) for the decontamination of cork stoppers, which has shown effectiveness in decomposing chloroanisole and chlorophenol molecules. csic.es

Advanced Analytical Methodologies for 3 Chloroanisole Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of volatile and semi-volatile organic compounds like 3-chloroanisole, particularly for trace analysis in complex matrices. gcms.czresearchgate.netunirioja.es GC-MS provides both separation of the analyte from other components in a sample and structural information through its mass spectrum. nih.govafricanjournalofbiomedicalresearch.com The NIST Mass Spectrometry Data Center lists GC-MS data for this compound, including its total peaks and characteristic m/z values. nih.gov

GC-MS methods for chloroanisoles often involve a chromatographic column such as a DB-5 capillary column, which is suitable for non-polar compounds like this compound. gcms.czafricanjournalofbiomedicalresearch.com Temperature programming of the GC oven is typically employed to achieve optimal separation of the target analyte from potential interferences. africanjournalofbiomedicalresearch.commdpi.com Detection is commonly performed using a mass spectrometer, often in selected ion monitoring (SIM) mode for increased sensitivity in trace analysis oeno-one.eu, or using a flame ionization detector (FID) for purity analysis africanjournalofbiomedicalresearch.com. Tandem mass spectrometry (GC-MS/MS) can offer even higher selectivity and sensitivity. researchgate.netresearchgate.netresearchgate.net

Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Protocols

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique frequently coupled with GC-MS for the analysis of volatile and semi-volatile compounds in various matrices, including water and wine. researchgate.netunirioja.esnih.govnih.gov This technique involves exposing a coated fiber to the headspace above a sample, allowing volatile analytes to adsorb onto the fiber coating. unirioja.esmdpi.com The fiber is then desorbed in the GC injector, transferring the analytes onto the chromatographic column. scantecnordic.se

Optimization of HS-SPME protocols for chloroanisoles involves evaluating parameters such as the selection of the SPME fiber coating, extraction time, temperature, and ionic strength. unirioja.esnih.gov Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), have been tested for the extraction of chloroanisoles, with PDMS often found suitable for simultaneous determination of these compounds. researchgate.netnih.gov Headspace extraction is generally preferred over direct immersion SPME to minimize matrix effects from complex samples. unirioja.es Optimized HS-SPME-GC-MS methods have demonstrated the ability to determine chloroanisoles in water at concentration levels below their odor detection limits. nih.gov

Application of Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is another microextraction technique used for sample preparation prior to GC-MS analysis. mdpi.comresearchgate.netnih.govconicet.gov.ar This method involves rapidly injecting a mixture of a high-density extraction solvent and a polar disperser solvent into an aqueous sample. mdpi.comconicet.gov.ar This creates a cloudy solution with a large surface area, facilitating the rapid transfer of analytes from the aqueous phase to the organic extraction solvent droplets. mdpi.comconicet.gov.ar After centrifugation, the settled organic phase containing the concentrated analytes is collected for analysis. mdpi.com

DLLME has been applied to the determination of various volatile compounds, including some chloroanisoles, in matrices like wine. mdpi.comresearchgate.net Optimization of DLLME procedures involves evaluating the type and volume of extraction and disperser solvents, as well as factors like temperature and salt addition. mdpi.comresearchgate.net While some studies on DLLME for chloroanisoles focus on compounds like 2,4,6-trichloroanisole (B165457) (TCA) and tetrachloroanisoles researchgate.net, the principles can be applied or adapted for the analysis of this compound. DLLME offers advantages such as simplicity, speed, and reduced solvent consumption compared to traditional liquid-liquid extraction. mdpi.comresearchgate.net

Validation of Analytical Methods for Complex Environmental and Industrial Samples

Validation of analytical methods is a critical step to ensure their reliability, accuracy, and precision for the intended application, particularly when analyzing complex environmental and industrial samples. corn12.dkfda.govpharmtech.com Method validation typically involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limits of detection (LOD), limits of quantification (LOQ), and robustness. corn12.dkfda.goveuropa.eu

For the analysis of this compound in complex matrices like water, method validation data should be submitted using representative samples. europa.eualsenvironmental.co.uk Accuracy can be assessed by analyzing samples spiked with known amounts of the analyte at different concentration levels. corn12.dkfda.goveuropa.eu Precision is evaluated by performing replicate analyses of homogeneous samples to determine repeatability (intra-day precision) and intermediate precision (variation across different days, analysts, or equipment). corn12.dkfda.goveuropa.eu LOD and LOQ are determined to establish the lowest concentrations that can be reliably detected and quantified. corn12.dkfda.gov Robustness studies assess the method's ability to remain unaffected by small, deliberate variations in method parameters. fda.govpharmtech.com Validated GC-MS methods, often coupled with microextraction techniques like HS-SPME, have been successfully applied to the quantification of chloroanisoles in real-world samples, demonstrating acceptable precision and accuracy. nih.govnih.gov

Spectroscopic Characterization for Purity and Structural Elucidation

Spectroscopic techniques play a vital role in the characterization of chemical compounds like this compound, providing information about their purity and structure. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR and 13C NMR), and Mass Spectrometry (MS) are commonly employed for this purpose. africanjournalofbiomedicalresearch.comhumanjournals.com

IR spectroscopy can provide information about the functional groups present in this compound, such as the C-Cl and C-O-C stretches. africanjournalofbiomedicalresearch.com NMR spectroscopy, particularly 1H NMR, is invaluable for elucidating the molecular structure by providing details about the hydrogen atoms and their connectivity within the molecule. africanjournalofbiomedicalresearch.com Mass spectrometry confirms the molecular weight of the compound and can provide fragmentation patterns that aid in structural confirmation. nih.govafricanjournalofbiomedicalresearch.com PubChem provides access to various spectral data for this compound, including mass spectra and near IR spectra. nih.gov Purity can be assessed by techniques like GC, often coupled with MS or FID, where the chromatogram shows the peak corresponding to this compound and any impurity peaks. africanjournalofbiomedicalresearch.comtcichemicals.comtcichemicals.comtcichemicals.comtcichemicals.com

Chromatographic Methods for Impurity Profiling and Stability-Indicating Assays

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for impurity profiling and developing stability-indicating assays for chemical compounds. africanjournalofbiomedicalresearch.comhumanjournals.comajpaonline.comchromatographyonline.com Impurity profiling involves the detection, identification, and quantification of organic and inorganic impurities, as well as residual solvents, in a substance. humanjournals.comajpaonline.com Stability-indicating assays are analytical methods specifically designed to detect and quantify the active pharmaceutical ingredient (API) and its degradation products, ensuring that the method is selective for the API in the presence of impurities and degradation products. ajpaonline.comchromatographyonline.comnih.gov

For this compound, GC is a suitable technique for purity determination and impurity profiling, given its volatility. africanjournalofbiomedicalresearch.comtcichemicals.comtcichemicals.comtcichemicals.comtcichemicals.com A stability-indicating GC method for this compound (referred to as Meta Chloro Anisole (B1667542) or MCA) has been developed and validated, demonstrating successful separation of MCA from its process and degradation impurities. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com This method utilized a DB-5 column and a flame ionization detector (FID). africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com The validation of such methods includes assessing parameters like linearity, precision, accuracy, robustness, and limits of detection and quantification, in accordance with guidelines from organizations like the International Conference on Harmonisation (ICH). africanjournalofbiomedicalresearch.comfda.goveuropa.euafricanjournalofbiomedicalresearch.com Forced degradation studies are often conducted to generate degradation products and demonstrate the method's ability to separate the analyte from these degradation products. africanjournalofbiomedicalresearch.comchromatographyonline.comnih.govafricanjournalofbiomedicalresearch.com

Interactive Data Table: Analytical Method Parameters for a Stability-Indicating GC Method for this compound

| Parameter | Value |

| Column | DB-5, 30 m × 0.32 mm, 0.25 μm |

| Detector | Flame Ionization Detector (FID) |

| Injector Mode | Flow mode, 1.0 mL/min |

| Diluent | Acetonitrile |

| Oven Program | Gradient (details in source africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com) |

| Analysis Time | within 35 minutes |

| Linearity (r²) | > 0.99 (for impurities) |

| Mass Balance | 99.2–101.7% (under stress conditions) africanjournalofbiomedicalresearch.com |

| Precision (RSD) | Demonstrated |

| Accuracy | Demonstrated |

| Robustness | Demonstrated |

| LOD & LOQ | Determined |

Note: The oven program details involve a gradient temperature profile, which is summarized here. Refer to the cited source for the full program. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com

Computational and Theoretical Studies of 3 Chloroanisole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the electronic structure and energetics of molecules. These calculations can determine properties such as total energy, symmetry, dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO provides insights into a molecule's chemical reactivity. researchgate.net

For chloroanisoles, including 3-chloroanisole, DFT and ab initio molecular orbital calculations have been used to gain insights into their structure, chemical reactivity, and properties. researchgate.net Descriptors such as energy, hardness, chemical potential, electrophilicity index, and polarizability derived from these calculations provide vital information about the global reactivity of chloroanisoles. researchgate.net The choice of basis set in DFT calculations can significantly impact the results, with some studies indicating good agreement with experimental data using basis sets like 6-311G. researchgate.net

Molecular Conformation Analysis and Rotamer Stability via DFT

Molecular conformation and the stability of different rotamers are critical aspects influencing a molecule's physical and chemical properties. DFT calculations are a powerful tool for analyzing the potential energy surfaces of molecules as a function of dihedral angles, allowing for the identification of stable conformers and the energy barriers between them. acs.orgacs.orgnd.edu

While direct studies on the rotamer stability of this compound using DFT were not extensively detailed in the search results, related studies on similar molecules like 3-chlorothioanisole (B1216582) and fluoroanisole isomers provide relevant context. For 3-chlorothioanisole, DFT calculations confirmed the stability and coexistence of cis- and trans-rotamers, both adopting planar structures with the cis-rotamer being slightly more stable in the ground, first excited, and cationic ground states. acs.orgacs.org Studies on fluoroanisole isomers also investigated conformer properties using theoretical methods. researchgate.net These examples highlight the applicability of DFT to analyze the conformational landscape and relative stabilities of rotamers in substituted anisole (B1667542) derivatives.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Theoretical methods, particularly DFT, are invaluable for elucidating reaction mechanisms and pathways by calculating the energies of reactants, transition states, intermediates, and products. warwick.ac.uk This allows for the determination of activation energies and the identification of the most favorable reaction routes.

Computational studies have been used to investigate reaction mechanisms involving anisole derivatives. For instance, computed potential energy surfaces for anisole-chlorine reactions, catalyzed by HCl, have been studied to understand the preferred pathways, such as the addition-elimination sequence leading to para-chloroanisole. researchgate.net This type of analysis helps explain experimentally observed regioselectivity. researchgate.net While specific detailed theoretical elucidations of reaction mechanisms solely focused on this compound were not prominently found, the application of these methods to related aromatic systems demonstrates their utility in understanding the reactivity of substituted anisoles. Theoretical studies can predict transition states and solvent effects on reaction kinetics.

Prediction and Simulation of Spectroscopic Properties

Computational chemistry can predict and simulate various spectroscopic properties, aiding in the interpretation of experimental spectra and the structural characterization of molecules. These properties include vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and NMR parameters. researchgate.netd-nb.infosxu.edu.cn

DFT calculations are commonly used to predict vibrational spectra, and these predictions can be compared with experimental IR and Raman data to confirm molecular structures and assignments. researchgate.netd-nb.info Theoretical studies can also calculate electronic excitation energies and ionization energies, which are relevant to UV-Vis and photoelectron spectroscopy. acs.orgacs.orgnih.gov For 3-chlorothioanisole, a related compound, a combined theoretical and spectroscopic study was conducted to analyze its vibrational spectra in different electronic states. acs.orgacs.orgnih.gov Such studies demonstrate the power of computation in complementing spectroscopic experiments for substituted aromatic compounds.

Computational Approaches for Regioselectivity Prediction in Derivatives

Predicting the regioselectivity of reactions involving substituted aromatic compounds is a significant challenge in organic chemistry. Computational approaches, often employing DFT, can help understand the factors that govern where a reaction will occur on a molecule. nih.gov

Computational models have been developed to predict reactivity and regioselectivity based on factors such as the oxidation potential of the aromatic substrate, the electrophilicity of the resulting cation radical, and the electronic nature and position of substituents. nih.gov These models have been applied to electron-rich aromatic systems, including those with methoxy (B1213986) substituents, to predict the site of functionalization. nih.gov While specific examples focusing solely on the regioselectivity of reactions of this compound derivatives were not extensively detailed, the principles and computational methods used for similar substituted anisoles and electron-rich arenes are applicable. For instance, studies on the regioselective arylation of azaallyl anions with aryl chlorides, including 4-chloroanisole (B146269), demonstrate the use of experimental methods in conjunction with an understanding of electronic effects on reactivity. acs.org Regioselective radioactive chlorination of anisole has also been investigated, showing preferential para and ortho substitution, which is influenced by the methoxy group. researchgate.net Computational studies can provide a model for predicting regioselectivity in reactions involving methoxyarene cation radicals. researchgate.net

Research on 3 Chloroanisole Derivatives and Analogues

Comparative Synthesis and Reactivity of Isomeric Chloroanisoles (e.g., 2-Chloroanisole (B146271), 4-Chloroanisole)

The synthesis and reactivity of chloroanisole isomers are fundamentally dictated by the interplay between the methoxy (B1213986) (-OCH₃) and chloro (-Cl) substituents on the benzene (B151609) ring.

Synthesis

There are two primary routes for the synthesis of isomeric chloroanisoles: the methylation of corresponding chlorophenols and the direct chlorination of anisole (B1667542).

Methylation of Chlorophenols : This is a direct and regioselective method where the desired chlorophenol isomer is treated with a methylating agent. A common laboratory and industrial method involves the use of dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl p-toluenesulfonate in the presence of a base (e.g., sodium hydroxide) to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion which then attacks the methylating agent. This method's key advantage is that the position of the chlorine atom is predetermined by the choice of the starting chlorophenol.

Electrophilic Chlorination of Anisole : This method involves the direct reaction of anisole with a chlorinating agent, typically chlorine gas (Cl₂), in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The methoxy group is a strongly activating, ortho, para-directing group, while the chlorine atom is a deactivating, ortho, para-directing group. Due to the powerful directing effect of the methoxy group, this reaction predominantly yields a mixture of 2-chloroanisole and 4-chloroanisole (B146269). The formation of 3-chloroanisole via this route is generally negligible.